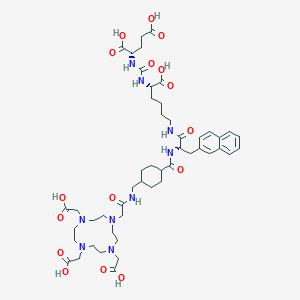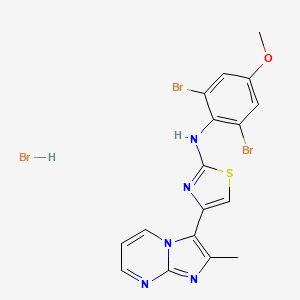
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride
Descripción general
Descripción
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride (1-L-Phenyl-3,5-bis-DCBP) is a synthetic piperidine derivative that has been widely studied for its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been found to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, antineoplastic, and anti-inflammatory properties. It has also been shown to have promising effects on the central nervous system and cardiovascular system.
Aplicaciones Científicas De Investigación
Cytotoxic and Anticancer Agents :
- A study by (Dimmock et al., 1998) reported the synthesis of related compounds showing significant cytotoxicity toward various cancer cell lines. These compounds, including piperidin-4-one derivatives, were identified as new classes of cytotoxic agents.
Crystal Structure Analysis :
- Research by (Basiri et al., 2011) focused on the crystal structure of a similar compound, providing insights into its molecular configuration and interactions. This is crucial for understanding the compound's behavior and potential applications in drug design.
Antitumor Activity :
- A study by (Bykhovskaya et al., 2017) synthesized derivatives of 3,5-bis(arylidene)piperidin-4-ones, examining their cytotoxicity against human tumor cell lines. This research contributes to the understanding of such compounds in the context of cancer treatment.
Synthesis and Pharmaceutical Application :
- (Bachmann & Jenkins, 1951) described the synthesis of disubstituted piperidines, highlighting their potential in pharmaceutical applications. Such studies are foundational in exploring the therapeutic uses of piperidine derivatives.
NMR and Antioxidant Studies :
- Research by (Dineshkumar & Parthiban, 2022) involved the synthesis of a molecule structurally related to piperidin-4-one and its characterization using NMR, along with an evaluation of its antioxidant efficacy.
Anti-inflammatory Properties :
- (Lagisetty et al., 2010) explored 3,5-bis(benzylidene)-4-piperidones as analogs of curcumin for their anti-cancer and anti-inflammatory properties, highlighting the versatility of piperidine derivatives in therapeutic research.
Mecanismo De Acción
Target of Action
RA190 was initially reported to target the ubiquitin receptor RPN13 in the 26S proteasome . Recent studies have found no evidence of cellular engagement between ra190 and rpn13 . Instead, a wide interaction network with RA190 was revealed, suggesting that polypharmacology drives its anti-cancer activity .
Mode of Action
RA190 is a bis-benzylidine piperidon that inhibits proteasome function by covalently binding to cysteine 88 of ubiquitin receptor RPN13 . Despite the lack of evidence for RPN13 engagement, RA190’s interaction with a multitude of proteins suggests a complex mode of action .
Biochemical Pathways
RA190’s inhibition of the proteasome leads to the rapid accumulation of polyubiquitinated proteins . This accumulation triggers endoplasmic reticulum stress and cell death via apoptosis . Furthermore, RA190 blocks the proteasomal degradation of IκBα, preventing the release of NF-κB into the nuclei of cells . This action disrupts NF-κB signaling, a major driver of inflammation-associated cancers .
Pharmacokinetics
One study showed that ra190 could be detected in plasma and major organs (except the brain) after oral or intraperitoneal administration to mice . This suggests that RA190 has reasonable bioavailability and can distribute throughout the body.
Result of Action
RA190 has demonstrated cytotoxic effects against various cancer cell lines, including multiple myeloma and intrahepatic cholangiocarcinoma . It triggers apoptosis and reduces cell vitality significantly in vitro . In vivo, RA190 treatment has been shown to reduce tumor growth significantly .
Propiedades
IUPAC Name |
(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWXLEVUBFNYIK-VCCJZKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)
![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)
![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)